Product packaging for 2,3,5-Trichlorothiophene(Cat. No.:CAS No. 17249-77-3)

2,3,5-Trichlorothiophene

Cat. No.: B096315
CAS No.: 17249-77-3
M. Wt: 187.5 g/mol
InChI Key: AZIFHMYTYFPVMV-UHFFFAOYSA-N
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Description

Overview of Chlorinated Thiophenes in Scientific Inquiry

Thiophene (B33073), a five-membered heterocyclic compound containing a sulfur atom, and its derivatives are significant subjects of study in organic chemistry. scispace.com The introduction of chlorine atoms to the thiophene ring gives rise to chlorinated thiophenes, a class of compounds that has garnered considerable attention in scientific research. These compounds are not only important as intermediates in the synthesis of pharmaceuticals and plant protection agents, but their study also provides insights into the effects of halogenation on the chemical and physical properties of aromatic systems. scispace.com

The chlorination of thiophene can result in various isomers, with the number and position of chlorine atoms influencing the molecule's reactivity, stability, and potential applications. scispace.com Research has explored the synthesis of all possible chlorothiophene isomers, from monochlorinated to tetrachlorinated forms. scispace.com Theoretical studies, such as those employing the CBS-QB3 composite method, have been instrumental in understanding the thermochemical parameters and predicting the chlorination sequence of thiophene. scispace.comresearchgate.net These studies have shown that the standard enthalpies of formation generally decrease as the degree of chlorination increases. scispace.com

Chlorinated thiophenes have also been identified in environmental contexts, such as in the effluents from kraft bleaching processes, prompting investigations into their bioaccumulation and toxicological profiles. iwaponline.com Furthermore, the unique electronic properties of chlorinated thiophenes make them valuable building blocks in materials science, particularly in the development of organic semiconductors and conducting polymers. acs.orgresearchgate.net

Significance of 2,3,5-Trichlorothiophene as a Research Subject

Among the various chlorinated thiophenes, this compound holds particular significance as a research subject. Theoretical calculations predict the chlorination sequence of thiophene to proceed from 2-chlorothiophene (B1346680) to 2,5-dichlorothiophene (B70043), and then to this compound, making it a key intermediate in the exhaustive chlorination of thiophene. scispace.comresearchgate.net This specific isomer is a valuable precursor in the synthesis of more complex molecules.

The presence of chlorine atoms at the 2, 3, and 5 positions of the thiophene ring imparts a unique reactivity profile to the molecule. This substitution pattern influences the electron density of the ring and the susceptibility of the remaining hydrogen atom (at the 4-position) to further substitution or metallation reactions. The study of this compound provides a platform to investigate the directing effects of multiple halogen substituents on the reactivity of the thiophene nucleus.

Furthermore, this compound has been utilized in the synthesis of novel materials. For instance, its derivatives have been explored as end-groups for non-fullerene acceptors in organic solar cells, demonstrating the role of chlorinated thiophenes in tuning the electronic and crystalline properties of organic electronic materials. acs.org The investigation of its polymerization with other chlorinated thiophenes has also been a subject of study. acs.org The protonation of this compound has been examined using ¹H NMR spectroscopy, providing insights into the formation and stability of thiophenium ions. oup.com

Interactive Data Table: Properties of this compound

PropertyValue
Molecular FormulaC4HCl3S
InChI KeyInChI=1S/C4HCl3S/c5-2-1-3(6)8-4(2)7/h1H
IUPAC NameThis compound
CAS Number17249-80-8

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4HCl3S B096315 2,3,5-Trichlorothiophene CAS No. 17249-77-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5-trichlorothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl3S/c5-2-1-3(6)8-4(2)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIFHMYTYFPVMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00169323
Record name Thiophene, 2,3,5-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17249-77-3
Record name Thiophene, 2,3,5-trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017249773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiophene, 2,3,5-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,3,5 Trichlorothiophene

Direct Chlorination Approaches

Direct chlorination involves the introduction of chlorine atoms directly onto the thiophene (B33073) ring. The final product distribution is highly dependent on the starting material, the chlorinating agent, and the reaction conditions, including the presence of catalysts. Theoretical studies predict a stepwise chlorination sequence, proceeding from 2-chlorothiophene (B1346680) to 2,5-dichlorothiophene (B70043), and then to 2,3,5-trichlorothiophene, before culminating in 2,3,4,5-tetrachlorothiophene. researchgate.netscispace.com This sequence is guided by the directing effects of the sulfur atom and the existing chlorine substituents on the aromatic ring. scispace.com

The direct chlorination of thiophene itself typically yields a mixture of various chlorinated isomers, including 2-chloro-, 2,5-dichloro-, 2,3,5-trichloro-, and tetrachlorothiophene (B1294677). oup.com To achieve a higher yield of this compound, it is often more effective to start with a dichlorinated precursor. For instance, 2,5-dichlorothiophene can be synthesized and then further chlorinated to produce this compound. researchgate.netrsc.orglookchem.com

One documented lab-scale synthesis involves bubbling chlorine gas through thiophene, which raises the temperature to 50°C. After this initial reaction, a catalyst like ferric chloride is added to drive the reaction towards higher chlorination, yielding a mixture of this compound and 2,3,4,5-tetrachlorothiophene. thieme-connect.de

Various chlorinating agents are employed in the synthesis of chlorinated thiophenes, each with distinct reactivity.

N-Chlorosuccinimide (NCS): NCS is an effective chlorinating agent for thiophene. organic-chemistry.org A common method involves refluxing thiophene with NCS in acetic acid. This reaction can be controlled to produce a mixture of 2,5-dichlorothiophene and this compound, which can then be separated by distillation. rsc.orgthieme-connect.de The use of NCS is also reported for the chlorination of other heteroaromatic compounds. tcichemicals.com

Sulfuryl Chloride: Sulfuryl chloride can be used to chlorinate thiophene. acs.orggoogle.com In the absence of a catalyst, this reaction is known to produce 2-chloro- and 2,5-dichlorothiophene. oup.com However, when used with certain catalysts, the reaction can favor the formation of chlorinated 2,2'-dithienyls as the main product. oup.comdeepdyve.comoup.com The thiophene nucleus is highly reactive and readily undergoes nuclear substitution with sulfuryl chloride. acs.org

Thionyl Chloride: The use of thionyl chloride as a direct chlorinating agent for the thiophene ring is not well-established in the reviewed literature. Its primary application in thiophene chemistry is for the conversion of thiophenecarboxylic acids into their corresponding acyl chlorides. beilstein-journals.orgacs.orggoogle.comjcsp.org.pk In some cases, reacting thiophene with thionyl chloride can lead to polymerization rather than simple chlorination. acs.org

Catalysts play a crucial role in directing the outcome of chlorination reactions.

Ferric Chloride (FeCl₃): Ferric chloride is cited as a particularly effective catalyst for producing this compound via the direct chlorination of thiophene. researchgate.netlookchem.com It is also used as a catalyst in the final stage of chlorination after an initial uncatalyzed reaction with chlorine gas. thieme-connect.de

Aluminum Trichloride (B1173362) (AlCl₃): As a Friedel-Crafts type catalyst, aluminum trichloride is highly efficient in promoting the reaction between thiophene and sulfuryl chloride. oup.com However, its use tends to promote the formation of chlorinated dithienyls. oup.com

Other Catalysts: Other catalysts have been explored for thiophene chlorination. Iodine can catalyze the chlorination of thiophene with agents like gaseous chlorine or sulfuryl chloride to yield 2-chlorothiophene and 2,5-dichlorothiophene, which are precursors to this compound. google.com Other Friedel-Crafts catalysts like tin(IV) chloride (SnCl₄) and zinc chloride (ZnCl₂) have been found to be less effective than aluminum trichloride or ferric chloride in sulfuryl chloride-mediated reactions. oup.com

Table 1: Catalyst Efficiency in Thiophene Chlorination with Sulfuryl Chloride

CatalystRelative EfficiencyPrimary Product TypeSource
Aluminum Trichloride (AlCl₃)HighChlorinated 2,2'-dithienyls oup.com
Ferric Chloride (FeCl₃)HighChlorinated Thiophenes / Dithienyls researchgate.netoup.com
Tin(IV) Chloride (SnCl₄)ModerateChlorinated 2,2'-dithienyls oup.com
Zinc Chloride (ZnCl₂)LowChlorinated 2,2'-dithienyls oup.com

High-temperature, vapor-phase chlorination is another strategy for synthesizing highly chlorinated thiophenes. For example, passing thiophene and chlorine through a zone of activated carbon maintained at approximately 160 to 180°C results in a mixture of monochloro-, dichloro-, trichloro-, and tetrachlorothiophenes. google.com This method can also be applied to substituted thiophenes. The vapor phase chlorination of 2-thiophenecarbonitrile (B31525) at 500°C has been used to produce 3,4,5-trichloro-2-thiophenenitrile in high yield. nih.govbeilstein-journals.org

Indirect Synthetic Routes and Precursor Chemistry

Indirect routes to this compound involve the synthesis and subsequent modification of other halogenated thiophenes.

A key indirect pathway is the further halogenation of already chlorinated thiophenes. As predicted by theoretical models, this compound is an intermediate in the chlorination sequence from thiophene to tetrachlorothiophene. scispace.com Experimentally, this compound can be prepared by the chlorination of 2,5-dichlorothiophene. rsc.org This precursor-based approach allows for greater control over the final product compared to the direct chlorination of unsubstituted thiophene.

Furthermore, other halogen atoms can be introduced onto the this compound scaffold. For instance, the bromination of this compound with bromine in acetic acid yields 3-bromo-2,4,5-trichlorothiophene. rsc.org Isomerization reactions can also play a role in precursor synthesis; for example, 2-chlorothiophene can be isomerized to 3-chlorothiophene (B103000) over a zeolite catalyst, providing a different starting point for subsequent chlorination steps. google.com

Multi-step Syntheses involving Thiophene Ring Modifications

The synthesis of this compound can be effectively achieved through various multi-step pathways that involve the direct modification of the thiophene ring or its chlorinated derivatives. These methods rely on controlled electrophilic substitution reactions, where hydrogen atoms on the thiophene nucleus are sequentially replaced by chlorine atoms. The choice of chlorinating agent, catalyst, and reaction conditions plays a crucial role in directing the regioselectivity of the chlorination and achieving the desired 2,3,5-trichloro substitution pattern.

Direct Chlorination of Thiophene

One of the most direct methods for preparing this compound involves the polychlorination of thiophene itself. researchgate.net Theoretical calculations predict a specific sequence for chlorination via electrophilic aromatic substitution, starting with the formation of 2-chlorothiophene, followed by 2,5-dichlorothiophene, which is then chlorinated to this compound. scispace.com

A practical application of this is the direct chlorination of thiophene in the presence of a catalytic amount of ferric chloride, which has been cited as an effective method for producing this compound. researchgate.net Another approach involves refluxing thiophene with N-Chlorosuccinimide (NCS) in acetic acid. rsc.org This reaction can be monitored to yield a mixture containing approximately equal amounts of 2,5-dichlorothiophene and this compound, which can then be separated. rsc.org

Table 1: Synthesis of this compound via Direct Chlorination of Thiophene

Starting MaterialReagent(s)ConditionsKey IntermediateProductReference
ThiopheneN-ChlorosuccinimideAcetic acid, reflux, 2 hours2,5-DichlorothiopheneThis compound rsc.org
ThiopheneChlorineFerric chloride (catalyst)Not specifiedThis compound researchgate.net

Chlorination of 2,5-Dichlorothiophene

A more targeted approach begins with a dichlorinated thiophene, thereby reducing the number of possible isomers formed in subsequent steps. If 2,5-dichlorothiophene is available as a starting material, it can be converted to this compound in good yields. researchgate.netchemicalbook.com This transformation is typically achieved through chlorination with reagents like thionyl chloride or sulfuryl chloride, using aluminum trichloride as a catalyst. researchgate.netchemicalbook.com This method offers a higher degree of control compared to the direct polychlorination of thiophene.

Table 2: Synthesis of this compound from 2,5-Dichlorothiophene

Starting MaterialReagent(s)CatalystProductReference
2,5-DichlorothiopheneThionyl chloride or Sulfuryl chlorideAluminum trichlorideThis compound researchgate.netchemicalbook.com

These multi-step modifications of the thiophene ring represent key strategies for the synthesis of this compound, allowing for its formation from either the parent heterocycle or its less-chlorinated derivatives through controlled electrophilic substitution.

Reactivity and Reaction Pathways of 2,3,5 Trichlorothiophene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. minia.edu.egminia.edu.eg In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. researchgate.net The reactivity and orientation of the substitution are significantly influenced by the substituents already present on the ring. researchgate.netlibretexts.org

For 2,3,5-trichlorothiophene, the regiochemistry of electrophilic aromatic substitution is highly specific. The thiophene (B33073) ring has chlorine atoms at the C2, C3, and C5 positions. This leaves only the C4 position available for substitution. Consequently, any electrophilic attack will be directed exclusively to this single vacant site. The mechanism involves the attack of an electrophile on the electron-rich thiophene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. minia.edu.eg The subsequent loss of a proton from the C4 position restores the aromaticity of the ring, yielding the 4-substituted-2,3,5-trichlorothiophene product. Theoretical studies on other substituted thiophenes have shown that the site of electrophilic attack can be predicted by analyzing the stability of these intermediates. researchgate.netresearchgate.net

The three chlorine atoms on the this compound ring have a profound influence on its reactivity towards electrophiles. Chlorine is an electronegative atom and therefore exhibits an electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack. libretexts.org This deactivation occurs because the inductive effect reduces the electron density of the thiophene ring, making it less nucleophilic and thus less reactive towards an incoming electrophile. minia.edu.eg

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. matanginicollege.ac.in Halogenated thiophenes are notably more susceptible to nucleophilic substitution than their corresponding benzene (B151609) analogs. uoanbar.edu.iq This enhanced reactivity is attributed to the ability of the sulfur atom in the thiophene ring to stabilize the negative charge of the intermediate Meisenheimer-type complex, potentially through the involvement of its d-orbitals. uoanbar.edu.iq

In this compound, the chlorine atoms can act as leaving groups when attacked by strong nucleophiles. The reactivity of the different positions on the thiophene ring towards nucleophilic attack is influenced by the stability of the anionic intermediate. Generally, positions alpha (C2, C5) to the sulfur atom are more reactive towards nucleophilic attack than the beta positions (C3, C4). The presence of electron-withdrawing groups further facilitates these reactions by stabilizing the intermediate. While specific studies on the nucleophilic substitution of this compound are limited in the provided context, the general principles suggest that substitution of the chlorine atoms at the C2 and C5 positions would be more favorable. Copper-mediated nucleophilic substitutions are also a synthetically useful method for transforming halothiophenes. uoanbar.edu.iq

Polymerization Studies of this compound

The polymerization of aromatic nuclei, including chlorinated thiophenes, can be achieved using Lewis acid catalysts, often in combination with an oxidant. acs.org

The polymerization of this compound is believed to proceed through a cationic mechanism. The process is initiated by the interaction of the monomer with the catalyst system. This generates a cationic species, likely a radical cation, which then attacks a neutral monomer molecule. This step-growth process leads to the formation of oligomers and, ultimately, a polymer. The reaction likely involves the coupling at the unsubstituted C4 position and potentially the displacement of chlorine atoms, leading to a complex, cross-linked polymer structure. The polymerization of aromatic compounds like toluene (B28343) under similar conditions has been described as involving cationic and radical pathways. acs.org

A combination of a strong Lewis acid, such as aluminum chloride (AlCl₃), and an oxidizing agent, like cupric chloride (CuCl₂), has been effectively used to polymerize this compound. acs.orgacs.org Aluminum chloride is a powerful Lewis acid that can act as a catalyst in various organic reactions, including polymerization and Friedel-Crafts reactions. chemicalbook.com In this system, AlCl₃ likely functions to generate the initial electrophilic or cationic species from the thiophene monomer. The cupric chloride acts as an oxidant, facilitating the coupling reactions between the aromatic units.

Studies on the polymerization of 2,5-dichloro- and 2,3,5-trichlorothiophenes with the aluminum chloride-cupric chloride system have been reported. acs.orgdss.go.th The reaction conditions, such as temperature and reactant ratios, influence the properties and structure of the resulting polymer. For instance, the polymerization of toluene with this catalytic system has been studied in detail, providing insights into the complex nature of these reactions. acs.org

Reactions Leading to Functionalized Derivatives

This compound can serve as a precursor for the synthesis of various functionalized thiophene derivatives. These reactions often involve nucleophilic substitution or the formation of organometallic intermediates.

The synthesis of hydroxythiophenes from chlorinated thiophenes can be achieved, although direct hydroxylation of this compound is not extensively documented. A related reaction is the synthesis of 2-hydroxy-3,4,5-trichlorothiophene. This process highlights the potential for nucleophilic substitution of a chlorine atom on a polychlorinated thiophene ring.

Table 2: Synthesis of a Trichlorohydroxythiophene Derivative

Starting MaterialReagentsProductYieldSource
Tetrachlorothiophene (B1294677)Not specified2-Hydroxy-3,4,5-trichlorothiopheneNot specified

Note: This data is for a related compound, as specific synthesis of a hydroxy derivative directly from this compound is not detailed in the provided sources.

Grignard reagents, with the general formula R-Mg-X, are powerful nucleophiles used to form new carbon-carbon bonds. wikipedia.org The formation of a Grignard reagent from an organic halide involves the reaction with magnesium metal, typically in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgleah4sci.com The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic. wikipedia.orgleah4sci.com

The preparation of a Grignard reagent from this compound would involve the reaction of the chlorinated thiophene with magnesium. While specific examples for this compound are scarce, the formation of Grignard reagents from other chlorinated aromatic compounds, such as the synthesis of 2,4,5-trichlorophenyl magnesium chloride, has been reported. google.com For instance, reacting 1,2,4,5-tetrachlorobenzene (B31791) with magnesium in THF can yield the corresponding Grignard reagent. google.com Similarly, the reaction of tetrachlorothiophene with n-butyllithium followed by carbonation is a known route to trichloro-2-thiophenecarboxylic acid, demonstrating the formation of an organometallic intermediate. beilstein-journals.orgbeilstein-journals.org The formation of Grignard reagents can sometimes be challenging and may require activating agents like iodine or 1,2-dibromoethane. wikipedia.org

Once formed, the 2,3,5-trichlorothienyl Grignard reagent could react with various electrophiles, such as aldehydes, ketones, and carbon dioxide, to introduce a wide range of functional groups onto the thiophene ring. wisc.edu

Table 3: Illustrative Grignard Reagent Formation from a Polychlorinated Aromatic Compound

Starting MaterialReagentProductSolventYieldSource
1,2,4,5-TetrachlorobenzeneMg2,4,5-Trichlorophenyl magnesium chlorideTHF~30% google.com
HexachlorobenzeneMgPentachlorophenyl magnesium chlorideTHF77.5% google.com

Note: This table illustrates the formation of Grignard reagents from related polychlorinated aromatic compounds to infer the potential reactivity of this compound.

Halogen exchange reactions, particularly lithium-halogen exchange, are fundamental transformations in organometallic chemistry that convert an organic halide into an organometallic species. wikipedia.org This reaction is often rapid and proceeds by treating an organic halide with an organolithium reagent, such as n-butyllithium. wikipedia.orgwikipedia.org The rate of exchange typically follows the trend I > Br > Cl. wikipedia.org

In the context of this compound, treatment with a strong base like lithium diisopropylamide (LDA) or an organolithium reagent could potentially lead to a "halogen dance" reaction. clockss.orgwhiterose.ac.uk This type of reaction involves the rearrangement of halogen atoms on an aromatic ring, proceeding through a cascade of deprotonation and metal-halogen exchange steps. whiterose.ac.uk For example, the reaction of 2-bromo-5-hexylthiophene (B1278347) with LDA can lead to the formation of 3-bromo-2-formyl-5-hexylthiophene after quenching with a formylating agent, demonstrating the migration of the bromine atom. whiterose.ac.uk

The reaction of polychlorinated thiophenes with organolithium reagents can also result in metal-halogen exchange. For instance, the reaction of tetrachlorothiophene with n-butyllithium in THF at low temperatures can lead to the formation of a thienyllithium intermediate. beilstein-journals.org This intermediate can then be trapped with an electrophile. However, with n-butyllithium, side reactions such as the addition of the butyl group to the thiophene ring can occur. beilstein-journals.org The choice of solvent is also critical, as n-butyllithium can react with THF, especially at higher temperatures. wikipedia.orgchemicalbook.comuniurb.it

Table 4: Examples of Halogen Exchange and Metallation Reactions on Thiophenes

Thiophene DerivativeReagentKey Intermediate/ProductObservationsSource
2-Bromo-5-hexylthiopheneLDA, then 1-formylpiperidine3-Bromo-2-formyl-5-hexylthiopheneHalogen dance reaction with 88% yield. whiterose.ac.uk
Tetrachlorothiophenen-BuLi in THF at -60°CMixture of trichlorothiophene, butylated thiophenesn-BuLi was too reactive, leading to side products. beilstein-journals.org
Tetrachlorothiophenen-BuLi in MTBE3,4,5-Trichloro-2-thienyllithiumCleaner metallation compared to THF. beilstein-journals.org

Theoretical and Computational Investigations of 2,3,5 Trichlorothiophene

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to investigate the electronic structure and properties of molecules. For 2,3,5-trichlorothiophene, these studies have been instrumental in elucidating its fundamental chemical characteristics.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for studying chlorinated thiophenes due to its balance of accuracy and computational cost. researchgate.netresearchgate.netsapub.org DFT calculations have been used to determine various molecular properties of this compound and related compounds. sysrevpharm.orgcrimsonpublishers.comnih.gov

Researchers have utilized DFT methods, such as B3LYP with basis sets like 6-311+G(d,p), to optimize the molecular geometry and predict thermochemical parameters. researchgate.netscispace.com These calculations have been essential in understanding the stability and reactivity of chlorinated thiophenes. scispace.com For instance, DFT-based reactivity descriptors have been employed to explain the site selectivity in the chlorination of thiophene (B33073), predicting a sequence that leads to the formation of this compound. researchgate.netscispace.com The predicted chlorination sequence is 2-chlorothiophene (B1346680)2,5-dichlorothiophene (B70043) → this compound → 2,3,4,5-tetrachlorothiophene. researchgate.netscispace.com

Furthermore, DFT has been applied to study the electronic properties of derivatives of this compound, such as 1-(2´-Thiophen)-3-(2,3,5-trichlorophenyl)-2-propen-1-one, using functionals like B3LYP and HSEH1PBE with the 6-311++G(d,p) basis set. sysrevpharm.org These studies provide valuable data on the electronic structure and thermodynamic properties of such molecules. sysrevpharm.org

Ab Initio Methods

Ab initio methods are computational chemistry methods based on quantum chemistry that are not dependent on experimental parameters. wikipedia.org These "from first principles" calculations aim to solve the electronic Schrödinger equation to predict molecular properties. wikipedia.org While DFT is widely used, ab initio methods like the CBS-QB3 composite method have also been applied to study chlorothiophenes. researchgate.netscispace.com This method is known for its high accuracy in predicting thermochemical properties of halogenated systems. scispace.com These calculations provide a fundamental understanding of the intrinsic properties of molecules like this compound, complementing the results obtained from DFT.

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to represent and study the behavior of molecules. These methods are crucial for optimizing molecular geometries and analyzing electronic structures.

Geometrical Parameter Optimization

A critical step in computational studies is the optimization of the molecule's geometrical parameters, such as bond lengths and angles. For this compound, this is typically performed using DFT methods, for example, at the B3LYP/6-311+G(d,p) level of theory. researchgate.netscispace.com The optimized structure represents the molecule at its lowest energy state and serves as the basis for further calculations. A study on a derivative, 1-(2´-Thiophen)-3-(2,3,5-trichlorophenyl)-2-propen-1-one, also employed DFT with B3LYP and HSEH1PBE methods using the 6-311++G(d,p) basis set for geometry optimization. sysrevpharm.org

Table 1: Selected Optimized Geometrical Parameters for a this compound Derivative

Parameter Bond Length (Å) / Bond Angle (°)
C-H 1.0809 – 1.0945
C-C 1.3466 – 1.5339
C-N (amino) 1.362
C-N (nitro) 1.4779

Data derived from a study on a related pyran derivative and is illustrative of typical bond lengths calculated with DFT/B3LYP/6-311G(d,p). materialsciencejournal.org

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity and spectroscopic behavior. Key parameters derived from electronic structure analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the dipole moment, and reactivity descriptors like Fukui indices.

The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. nih.gov A smaller gap suggests higher reactivity. nih.gov For this compound and its derivatives, these energies are calculated using DFT. sapub.orgsysrevpharm.org For example, in a study of 1-(2´-Thiophen)-3-(2,3,5-trichlorophenyl)-2-propen-1-one, the HOMO and LUMO energies were calculated to understand the charge transfer within the molecule. sysrevpharm.org

Fukui indices are used to predict the most likely sites for electrophilic and nucleophilic attack on a molecule. researchgate.net In the context of thiophene chlorination, calculated Fukui indices have successfully predicted the observed reaction sequence, indicating that the reaction proceeds in a way that minimizes repulsion between chlorine atoms. scispace.com

Table 2: Calculated Electronic Properties of a this compound Derivative

Property Value Method
HOMO Energy -0.2414 eV DFT (Gaussian09)
LUMO Energy -0.0458 eV DFT (Gaussian09)
ΔE (HOMO-LUMO) 0.1956 eV DFT (Gaussian09)
Dipole Moment (μ) 0.2872 Debye DFT (Gaussian09)

Data for this compound calculated by PM3 and DFT. univ-biskra.dz

Spectroscopic Property Prediction

Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are invaluable for structure elucidation. q-chem.comnih.govarxiv.org

Predicted NMR chemical shifts can be compared with experimental data to confirm the structure of a molecule. q-chem.com Similarly, calculated IR spectra, obtained from frequency calculations after geometry optimization, show vibrational modes that correspond to specific functional groups. q-chem.comrsc.org The comparison of predicted and experimental spectra is a powerful tool for verifying molecular structures. researchgate.net While specific predicted NMR and IR data for this compound were not found in the provided search results, these methods are standard practice in the computational study of organic molecules.

Thermochemical Analysis

Theoretical and computational chemistry provides a powerful lens for investigating the thermodynamic properties of molecules like this compound. Through the use of sophisticated computational methods, it is possible to predict and understand the energetic and entropic characteristics of this compound, which are crucial for determining its stability, reactivity, and behavior in chemical processes.

Enthalpies and Gibbs Free Energies of Formation

The standard enthalpy of formation (ΔfH°) and the standard Gibbs free energy of formation (ΔfG°) are fundamental thermochemical parameters that quantify the energy changes associated with the formation of a compound from its constituent elements in their standard states. Computational studies, such as those employing the CBS-QB3 composite method, have been utilized to estimate these values for this compound. scispace.com

These calculations often involve the use of isodesmic reactions, which are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. This approach helps to minimize computational errors by ensuring a cancellation of systematic errors in the quantum chemical calculations.

Based on theoretical calculations, the standard enthalpy of formation and Gibbs free energy of formation for this compound have been reported. scispace.com These values are instrumental in predicting the thermodynamic feasibility of reactions involving this compound.

CompoundStandard Enthalpy of Formation (kcal/mol)Gibbs Free Energy of Formation (kcal/mol)
This compound-1.7415.85

Entropies and Heat Capacities

Standard entropy (S°) and heat capacity at constant pressure (Cp) are key thermodynamic properties that provide insight into the molecular disorder and the ability of a substance to store thermal energy, respectively. For this compound, these values have been determined through theoretical calculations. scispace.com

The calculated values for the standard entropy and heat capacity of this compound contribute to a more complete understanding of its thermochemical behavior. scispace.com

CompoundStandard Entropy (S°298) (cal/mol K)Heat Capacity (Cp298.15) (cal/mol K)
This compound87.4336.42

Advanced Spectroscopic Characterization of 2,3,5 Trichlorothiophene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For thiophene (B33073) derivatives, ¹H and ¹³C NMR are fundamental, but specialized studies, such as those on protonated species, offer deeper understanding of their electronic structure and reactivity.

While specific ¹H NMR data for the protonated form of 2,3,5-trichlorothiophene is not extensively documented, studies on related chlorothiophenes in superacid systems provide a strong basis for predicting its behavior. Research on various chlorothiophenes in media such as fluorosulfonic acid (HSO₃F) or AlCl₃–HCl–CH₂Cl₂ has shown that protonation occurs selectively. oup.com

It is a general observation that chlorothiophenes are protonated exclusively at the α-position (the carbon atom adjacent to the sulfur atom). oup.com For this compound, the only available α-position not substituted with a chlorine atom is C4. Therefore, protonation is expected to occur at this position, leading to the formation of the corresponding 4H-2,3,5-trichlorothiophenium ion.

The ¹H NMR spectrum of this cation would be expected to show a significant downfield shift for the remaining ring proton and the newly introduced proton at the C4 position, indicative of the positive charge on the molecule. The exact chemical shifts would be influenced by the strong electron-withdrawing effects of the three chlorine atoms. Studies on other protonated thiophenes demonstrate that the chemical shifts of ring protons in the thiophenium ions are considerably deshielded compared to their neutral precursors.

Table 5.1: Predicted Protonation Site in this compound

Compound Protonation Site Expected Cation

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. The molecular weight of this compound (C₄HCl₃S) is 187.48 g/mol . matrixscientific.com

The fragmentation of halogenated thiophenes is often initiated by the cleavage of the carbon-halogen bond or by ring fragmentation. researchgate.net Key fragmentation processes for chlorothiophenes include:

Loss of a Chlorine Atom: The molecular ion can lose a chlorine radical (Cl•) to form a [M-Cl]⁺ ion.

Ring Cleavage: The thiophene ring can undergo fragmentation, leading to the formation of smaller ions. Common fragments observed in the mass spectra of chlorinated thiophenes include ions like HCS⁺. researchgate.net

Thiophene Ring Fragmentation (TRF): This process can be initiated by H/Cl atom migration and subsequent ring opening, leading to various isomeric fragment ions. researchgate.net

The presence of multiple chlorine atoms in this compound would lead to a characteristic isotopic pattern for the molecular ion peak and its fragments, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Table 5.2: Expected Key Fragments in the Mass Spectrum of this compound

Fragment Ion Description
[C₄HCl₃S]⁺˙ Molecular Ion (M⁺˙)
[C₄HCl₂S]⁺ Loss of a chlorine atom
[C₃HCS]⁺ Fragment from ring cleavage

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by vibrations of the thiophene ring and the carbon-chlorine bonds.

General IR absorptions for substituted thiophenes include: nii.ac.jpiosrjournals.org

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. For this compound, the single C-H bond at the 4-position would give rise to a weak to medium absorption in this region.

C=C Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the thiophene ring generally produce several bands in the 1600-1350 cm⁻¹ region.

C-H Bending: Out-of-plane C-H bending vibrations are particularly diagnostic for the substitution pattern on aromatic rings. For tri-substituted thiophenes, multiple bands are observed in the 900-650 cm⁻¹ region. nii.ac.jp

C-Cl Stretching: The carbon-chlorine stretching vibrations typically occur in the 800-600 cm⁻¹ region. These bands are often strong.

Studies on a wide range of substituted thiophenes have shown that tri-substituted derivatives generally exhibit four distinct absorption bands in the fingerprint region, which can be attributed to hydrogen out-of-plane deformations and ring vibrations. nii.ac.jp

Table 5.3: Characteristic Infrared Absorption Bands for Substituted Thiophenes

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Expected for this compound
Aromatic C-H Stretch 3100 - 3000 Present
C=C Ring Stretch 1600 - 1350 Multiple bands expected
C-H Out-of-Plane Bend 900 - 650 Multiple bands expected

Applications and Emerging Research Areas of 2,3,5 Trichlorothiophene and Its Derivatives

Precursors for Polymer Synthesis and Materials Science

2,3,5-Trichlorothiophene serves as a foundational monomer for creating novel polymeric materials. The chlorine substituents significantly influence the electronic characteristics and solubility of the parent thiophene (B33073), which in turn dictates the properties of the resulting polymers. Polymerization can be achieved through various methods, including chemical oxidative coupling and electrochemical polymerization, where the chlorine atoms can either be retained in the final polymer structure or serve as leaving groups in cross-coupling reactions. cmu.eduwinona.edu

Polythiophenes are a major class of conducting polymers, valued for their stability and tunable electronic properties. nih.govdu.ac.ir The synthesis of polythiophenes often involves the oxidative polymerization of thiophene monomers using reagents like iron(III) chloride (FeCl₃) or through electrochemical methods. cmu.edunih.gov These methods generate radical cations that propagate to form the polymer chain. cmu.edu

The inclusion of chlorine atoms, as in this compound, has a profound effect on the polymer's properties. The electron-withdrawing nature of chlorine atoms lowers the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the polymer. This modification can enhance the material's stability in ambient conditions and improve its suitability for certain electronic applications, such as organic field-effect transistors (OFETs), where deep HOMO levels are desirable for air stability. magtech.com.cnresearchgate.netresearchgate.net

Table 1: Comparison of Polymerization Methods for Thiophene Derivatives

Polymerization MethodMechanismKey FeaturesRelevant Compounds
Chemical Oxidative Polymerization Formation of radical cations via an oxidant (e.g., FeCl₃) followed by coupling.Scalable for large quantities; control over molecular weight can be challenging.3-Alkylthiophenes, Thiophene
Electrochemical Polymerization Monomers are oxidized at an electrode surface to form a polymer film directly on the electrode.Produces clean polymer films; polymerization potential is dependent on monomer structure.Thiophene, Bithiophene, 3-Methylthiophene
Metal-Catalyzed Cross-Coupling Dehalogenative polycondensation (e.g., using Ni catalysts) from dihalothiophenes.Allows for the synthesis of highly regioregular polymers with controlled structures.2,5-Dihalothiophenes

This table summarizes common polymerization techniques applicable to thiophene and its derivatives.

Thiophene-based materials are integral components of various optoelectronic devices, including organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), due to their excellent light-harvesting and charge-transporting capabilities. nih.govphysicsjournal.netnus.edu.sg The performance of these devices is intrinsically linked to the electronic band gap of the materials used.

Building Blocks in Organic Synthesis

The reactivity of the C-Cl bonds and the single C-H bond at the 4-position makes this compound a valuable and versatile building block for constructing more complex molecules. fayoum.edu.eg It can undergo a variety of transformations, including nucleophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and metallation-substitution at the unsubstituted carbon.

Thiophene and its derivatives are frequently used as starting materials for the synthesis of a wide array of fused and poly-heterocyclic systems. nih.govorganic-chemistry.orgderpharmachemica.com The specific substitution pattern of this compound offers a scaffold for creating multi-substituted thiophene derivatives. For instance, the chlorine atoms can be selectively replaced through cross-coupling reactions (e.g., Suzuki, Stille), while the C-H bond can be functionalized after deprotonation with a strong base. This multi-handle approach allows for the controlled, stepwise introduction of different functional groups, leading to complex molecular architectures that would be difficult to synthesize by other means. fayoum.edu.eg Such complex heterocyclic systems are of interest in medicinal chemistry and materials science. nih.govslideshare.net

Chlorinated thiophenes are established intermediates in the synthesis of various pharmaceuticals and agrochemicals. The chlorine atoms can serve as reactive handles for building the carbon skeleton of the target molecule or may be retained in the final structure, where they can influence the biological activity. A notable example is the use of 5-chlorothiophene-2-carboxylic acid as a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban. google.com Similarly, 2-chloro-5-(chloromethyl)thiophene (B1361113) is used in the synthesis of other biologically active compounds. sigmaaldrich.com

Given this precedent, this compound represents a potential starting material for novel active ingredients. Its multiple chlorine atoms provide numerous pathways for derivatization, enabling the creation of libraries of complex substituted thiophenes for screening in drug discovery and agrochemical development programs.

Electrochemical Applications

The electrochemical behavior of thiophene and its derivatives is central to their application in conducting polymers and electronic devices. The process of electrochemical polymerization involves the oxidation of the monomer at an electrode surface. The potential at which this oxidation occurs is a key characteristic of the monomer. winona.edudtic.mil

Electron-withdrawing substituents, such as chlorine, increase the oxidation potential of the thiophene ring. wikipedia.org Therefore, this compound is expected to have a significantly higher oxidation potential compared to unsubstituted thiophene. This makes its electrochemical polymerization more challenging, requiring higher applied potentials, which can sometimes lead to side reactions or degradation of the resulting polymer. epa.gov

However, the high oxidation potential also implies that polymers derived from this compound would be more resistant to oxidation (i.e., more stable in their neutral state). This enhanced stability is advantageous for applications where the material is exposed to ambient atmospheric conditions. The electrochemical properties, such as redox potentials and stability, of polymers can be systematically tuned by controlling the number and position of halogen substituents on the thiophene backbone. frontiersin.org

Selective Mono- and Polysilylation

The introduction of silicon-containing moieties, such as silyl (B83357) groups, into thiophene rings is a significant strategy for creating versatile intermediates in organic synthesis. These silylated thiophenes are valuable precursors for a variety of functional materials and complex molecules. However, specific, documented methods for the direct selective mono- and polysilylation of this compound are not extensively reported in the scientific literature. The reactivity of the thiophene ring is heavily influenced by its substituent pattern, and the three electron-withdrawing chlorine atoms on this compound present unique challenges for regioselective functionalization.

Research into the silylation of less substituted chlorothiophenes can, however, provide insights into potential synthetic strategies. For instance, studies on the iridium-catalyzed silylation of 3-chlorothiophene (B103000) have demonstrated that high regioselectivity can be achieved, favoring functionalization at the most sterically accessible C-H bond. In the case of 3-chlorothiophene, silylation occurs selectively at the 5-position. This selectivity is driven by the steric hindrance imposed by the catalyst system and the chloro-substituent. It is plausible that similar sterically-driven catalytic approaches could be explored for the silylation of this compound, which would be expected to occur at the only available C-H bond at the 4-position.

Below is a table summarizing the general approach of iridium-catalyzed silylation as applied to a model chlorothiophene substrate.

SubstrateReaction TypeKey ReagentsPosition of SilylationSignificance
3-ChlorothiopheneIridium-Catalyzed C-H Silylation[Ir(COD)(OMe)]2, Ligand (e.g., Pyridyl-imidazoline), Silylating Agent (e.g., HSiEt3)C5 PositionDemonstrates high regioselectivity based on steric accessibility, a potential model for functionalizing more complex chlorothiophenes.

Environmental and Toxicological Considerations of Chlorinated Thiophenes

Chlorinated thiophenes are a class of organosulfur compounds that have been identified as environmental contaminants, notably in effluents from industrial processes such as kraft pulp bleaching. iwaponline.com Their environmental behavior and toxicological profiles are subjects of ongoing scientific scrutiny due to their persistence and potential for adverse biological effects.

Degradation Pathways and Metabolites (General Chlorinated Thiophenes)

The environmental degradation of chlorinated thiophenes can occur through both biotic and abiotic pathways. The specific pathway and resulting metabolites are influenced by environmental conditions and the degree of chlorination of the thiophene ring.

Biotic Degradation: Microbial degradation is a key process in the environmental breakdown of many organic pollutants. For some substituted thiophenes, bacteria such as Rhodococcus species have been shown to be capable of using them as a sole source of carbon and energy. nih.gov The degradation of thiophene-2-carboxylic acid by Rhodococcus strain TTD-1, for example, leads to the quantitative conversion to sulfate, with the carbon being incorporated into biomass and released as carbon dioxide. nih.gov

In biological systems, including mammals, the metabolism of thiophene-containing compounds is often mediated by cytochrome P450 (CYP450) enzymes. researchgate.netnih.gov This metabolic process can lead to the formation of reactive metabolites. Two primary bioactivation pathways have been identified for the thiophene ring:

S-oxidation: The sulfur atom in the thiophene ring is oxidized to form a thiophene S-oxide.

Epoxidation: One of the double bonds in the thiophene ring is converted into an epoxide.

These reactive metabolites, particularly thiophene epoxides, are electrophilic and can covalently bind to cellular macromolecules, which is a mechanism linked to the toxicity of some thiophene-containing drugs. researchgate.netnih.gov

Abiotic Degradation: Abiotic processes, such as reductive dechlorination, can also contribute to the breakdown of chlorinated aromatic compounds. eurochlor.org Under anaerobic conditions, highly chlorinated compounds can be dehalogenated by serving as electron acceptors. eurochlor.org This process typically results in the formation of less chlorinated congeners. Abiotic degradation can also be facilitated by reactive mineral surfaces or photolytic processes, although specific data for chlorinated thiophenes are limited. For instance, ionizing radiation has been shown to degrade thiophene in aqueous solutions, producing intermediates such as thiophene 1-oxide and thiophen-2-ol. iaea.org

Degradation TypeProcessTypical Metabolites/IntermediatesGoverning Factors
Biotic (Environmental)Microbial MetabolismLess chlorinated thiophenes, Ring cleavage products (e.g., CO2, SO4^2-)Presence of adapted microorganisms, Oxygen levels
Biotic (Toxicological)CYP450-mediated MetabolismThiophene S-oxides, Thiophene epoxidesEnzyme activity, Structure of the thiophene derivative
AbioticReductive DechlorinationLower chlorinated congenersAnaerobic conditions, Presence of electron donors
AbioticRadiolysisThiophene 1-oxide, Thiophen-2-ol, Acetic acidPresence of ionizing radiation

Environmental Fate and Persistence (General Chlorinated Thiophenes)

The environmental fate of chlorinated thiophenes is largely dictated by their physicochemical properties, particularly their hydrophobicity and the degree of chlorination.

Persistence: The persistence of chlorinated aromatic compounds in the environment is often correlated with the number of chlorine atoms on the aromatic ring. epa.gov Higher degrees of chlorination generally lead to greater resistance to degradation and, consequently, longer environmental half-lives. eurochlor.org This increased persistence is due to both the greater chemical stability of the C-Cl bond and the reduced susceptibility to microbial attack. eurochlor.org Therefore, trichlorinated thiophenes like this compound are expected to be more persistent than their mono- or di-chlorinated counterparts.

Bioaccumulation and Environmental Partitioning: Chlorinated thiophenes are lipophilic compounds, meaning they have a tendency to partition from water into fatty tissues of living organisms. iwaponline.com This property is quantified by the octanol-water partition coefficient (Log Pₒw). Studies have shown that synthesized chlorinated thiophenes have Log Pₒw values ranging from 3.8 to 5.6, indicating a significant potential for bioaccumulation. iwaponline.com

Once in the environment, these compounds are likely to adsorb to organic matter in soil and sediment due to their hydrophobicity. epa.gov This sorption behavior reduces their mobility in aquatic systems but can lead to their accumulation in benthic organisms and subsequent transfer up the food chain. Research on bleak exposed to chlorinated thiophenes found that the compounds bioaccumulate, and a significant portion remained in the fish even after a 14-day elimination period. iwaponline.com Some chlorinated thiophenes have also exhibited mutagenic activity and moderate toxicity towards aquatic invertebrates. iwaponline.com

Environmental AspectKey Finding for Chlorinated ThiophenesGoverning Property
PersistenceIncreases with the degree of chlorination. eurochlor.orgChemical stability of C-Cl bonds, resistance to microbial degradation.
BioaccumulationHigh potential, demonstrated in fish. iwaponline.comLipophilicity (Log Pₒw values of 3.8 to 5.6). iwaponline.com
MobilityLow in soil and sediment due to sorption to organic matter. epa.govHydrophobicity.
ToxicityModerate toxicity to some aquatic invertebrates; some compounds show mutagenic activity. iwaponline.comChemical structure and reactivity of metabolites.

Conclusion and Future Research Directions

Current Gaps in Understanding of 2,3,5-Trichlorothiophene

Despite its availability and the growing interest in thiophene (B33073) derivatives, significant gaps remain in the fundamental understanding of this compound. A primary area of uncertainty is its detailed toxicological profile and environmental fate. While studies on related chlorinated compounds and thiophene derivatives exist, specific data on the biodegradation pathways and long-term environmental impact of this compound are scarce. dtu.dkplos.orgnih.govnih.govnih.govresearchgate.netnih.gov

Furthermore, a comprehensive understanding of its reactivity and reaction mechanisms under various conditions is not yet fully established. While it is used as a building block in organic synthesis, a detailed kinetic and thermodynamic database for its various reactions is lacking. mdpi.comresearchgate.netnih.gov Computational studies have begun to explore the electronic properties of chlorothiophenes, but experimental validation and a deeper understanding of the structure-property relationships for this compound are needed. researchgate.netscispace.comnih.govnih.govmdpi.com The full scope of its coordination chemistry and its potential as a ligand in catalysis also remains largely unexplored.

Another significant gap lies in the characterization of polymers derived from this compound. While the polymerization of other thiophene derivatives is well-documented, detailed studies on the synthesis, characterization, and properties of poly(this compound) are not widely available. semanticscholar.orgamazonaws.commdpi.comnih.govnih.gov This includes understanding how the specific substitution pattern of chlorine atoms influences the polymer's electronic, optical, and mechanical properties.

Prospective Avenues for Advanced Research

The existing gaps in knowledge present numerous opportunities for advanced research into this compound. A systematic investigation into its toxicological and ecotoxicological properties is a critical first step to ensure its safe handling and to assess its environmental impact. This would involve detailed studies on its metabolism, bioaccumulation, and degradation in various environmental compartments.

In the realm of materials science, the synthesis and characterization of novel polymers and co-polymers incorporating the this compound unit is a highly promising avenue. semanticscholar.orgamazonaws.commdpi.comnih.govnih.gov Research could focus on controlling the regioregularity of the polymer to fine-tune its properties for applications in organic electronics, such as organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs). researchgate.netmdpi.com The chlorine substituents offer potential sites for post-polymerization modification, opening up pathways to a wide range of functional materials.

Further exploration of this compound as a versatile building block in organic synthesis is warranted. mdpi.comresearchgate.netnih.gov Its unique electronic and steric properties could be leveraged to create complex molecules with novel functionalities. This includes the synthesis of new dyes, ligands for catalysis, and pharmacologically active compounds. mdpi.com

Table 1: Potential Research Directions and Their Significance

Research Area Focus of Investigation Potential Significance
Environmental Science Biodegradation pathways, toxicological screening, and environmental fate analysis. Ensuring environmental safety and enabling risk assessment for industrial applications.
Materials Science Synthesis and characterization of homo- and co-polymers, and investigation of their electronic and optical properties. Development of new materials for organic electronics, sensors, and other advanced applications.
Organic Synthesis Utilization as a precursor for complex heterocyclic compounds and functional molecules. Discovery of new synthetic methodologies and creation of novel compounds with unique properties.

| Computational Chemistry | In-depth theoretical studies on reactivity, electronic structure, and spectroscopic properties. | Guiding experimental work and accelerating the discovery of new applications. |

Interdisciplinary Research Opportunities

The multifaceted nature of this compound provides a fertile ground for interdisciplinary research. The development of new organic electronic devices, for instance, would necessitate collaboration between synthetic chemists, materials scientists, and physicists to design, synthesize, and characterize new polymers and fabricate and test devices.

The investigation of its environmental impact calls for a joint effort between environmental chemists, toxicologists, and microbiologists to understand its fate and effects in ecosystems. dtu.dkplos.orgnih.govnih.govnih.govresearchgate.netnih.gov This could lead to the development of bioremediation strategies for chlorinated thiophenes.

Furthermore, the potential of this compound derivatives in medicinal chemistry could be explored through collaborations between organic chemists, pharmacologists, and computational biologists. impactfactor.orgnih.govnih.govderpharmachemica.com While thiophene itself is a known pharmacophore, the specific effects of the trichloro-substitution pattern on biological activity are yet to be determined. impactfactor.orgnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,3,5-trichlorothiophene, and how do reaction conditions influence yield?

  • Methodological Answer : this compound is synthesized via pyrolysis of 2,2,3,4,5-pentachlorothiolane, which is derived from 2-chlorothiophene. Reaction optimization requires anhydrous conditions and catalysts like AlCl₃-CuCl₂. For example, polymerization under mild conditions in carbon disulfide yields solid products (93% yield for 2,5-dichlorothiophene), while this compound requires harsher conditions (90–100°C in trichlorobenzene) due to steric hindrance and deactivation of the aromatic nucleus .
Compound Catalyst SystemSolventTemperatureYield
2,5-DichlorothiopheneAlCl₃-CuCl₂CS₂Mild (~25°C)93%
This compoundAlCl₃-CuCl₂Trichlorobenzene90–100°CNot quantified (requires further optimization)

Q. How should this compound be handled and stored to ensure safety and stability?

  • Methodological Answer : Store at 0–6°C in airtight containers to prevent degradation. Use fume hoods, protective gloves, and goggles during handling. Avoid prolonged storage due to potential decomposition. Dispose via certified waste management services following federal/regional regulations .

Q. What analytical techniques are suitable for characterizing this compound and its derivatives?

  • Methodological Answer : Use elemental analysis, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) to confirm structure and purity. For example, IR spectra of polychlorothiophenes show absorption bands for C-Cl (600–800 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹). Gas chromatography-mass spectrometry (GC-MS) with polar columns (e.g., DB-5) resolves degradation byproducts .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of this compound in polymerization?

  • Methodological Answer : The trichloro substitution increases steric hindrance and deactivates the aromatic ring, slowing electrophilic substitution. Computational studies (e.g., density functional theory) can model charge distribution and predict reactive sites. Experimentally, higher temperatures (≥90°C) and strong Lewis acids (AlCl₃) are needed to overcome these barriers, favoring coupling at less hindered positions (e.g., 2,3-positions) .

Q. What strategies resolve contradictions in spectroscopic data for polychlorothiophene derivatives?

  • Methodological Answer : Cross-validate NMR and IR data with high-resolution mass spectrometry (HRMS) and X-ray crystallography. For instance, discrepancies in aromatic vs. reduced moieties in polymer chains (as seen in elemental analysis) can be resolved by comparing experimental NMR shifts with simulated spectra for proposed structures .

Q. How can byproducts from this compound synthesis be minimized or repurposed?

  • Methodological Answer : Optimize reaction stoichiometry and solvent polarity to reduce dimer/tetramer formation. Byproducts like hydrogen chloride (HCl) should be trapped using alkaline scrubbers. Tetramer fractions isolated via fractional crystallization may serve as intermediates for functionalized thiophene derivatives .

Methodological Recommendations

  • Synthesis : Pre-purify starting materials (e.g., distillation for 2-chlorothiophene) to avoid side reactions .
  • Safety : Regularly update safety data sheets (SDS) for stored reagents and conduct hazard assessments using tools like CHEMTREC .
  • Data Analysis : Use software (e.g., Gaussian for DFT, MestReNova for NMR) to correlate experimental and theoretical results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.